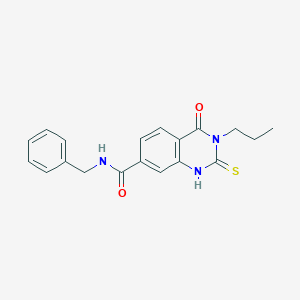
3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((3,4-dimethoxyphenethyl)amino)-1-(2-methoxyphenyl)pyrazin-2(1H)-one" is a heterocyclic molecule that is presumed to have a pyrazinone core based on its nomenclature. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs, such as pyrazolone and pyrazoline rings, are mentioned. These compounds are of interest due to their potential biological activities and their structural characteristics, which allow for a variety of chemical reactions and interactions.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves condensation reactions and the use of specific reagents to achieve the desired molecular architecture. For instance, the synthesis of a pyrazolone derivative is achieved by condensing 4-aminoantipyrine with 4-methoxy-2-hydroxybenzaldehyde in methanol . Similarly, the synthesis of a pyrazoline derivative is performed using a chalcone and hydrazine, with the reaction carried out by reflux at 80°C for 7 hours . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing appropriate starting materials and reaction conditions to construct the pyrazinone core and attach the methoxyphenyl and dimethoxyphenethyl groups.
Molecular Structure Analysis
The molecular structure of related compounds is characterized by the presence of multiple rings, including pyrazolone and pyrazoline, which are often nearly coplanar with each other . The crystal structure of these compounds is determined using X-ray crystallography, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of the molecule . The dihedral angles between the rings and the presence of intramolecular hydrogen bonds are key features that influence the stability and reactivity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds like the ones discussed is influenced by the presence of functional groups and the overall electronic structure of the molecule. The hydroxyl and methoxy groups present in these compounds can participate in various chemical reactions, including hydrogen bonding and electrophilic substitution . The pyrazolone and pyrazoline rings themselves are reactive sites that can undergo further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical properties of these compounds, such as their appearance and solubility, are determined by their molecular structure. For example, one of the synthesized pyrazoline derivatives is described as a pale yellow powder . The chemical properties, including reactivity and stability, are influenced by the presence of substituents and the overall molecular conformation. The biological activities of these compounds, such as antioxidant, antibacterial, and toxicity, are assessed through various assays, indicating their potential as therapeutic agents .
特性
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-methoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-26-17-7-5-4-6-16(17)24-13-12-23-20(21(24)25)22-11-10-15-8-9-18(27-2)19(14-15)28-3/h4-9,12-14H,10-11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHOWKFBGZNPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3004909.png)
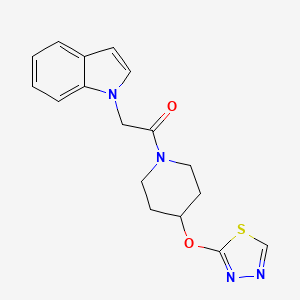
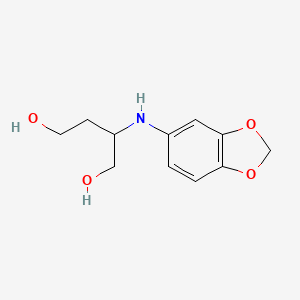
![4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3004912.png)
![Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B3004913.png)
![Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)
![8-[4-(dimethylamino)phenyl]-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004916.png)
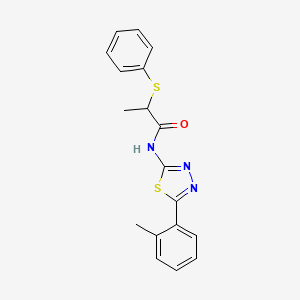
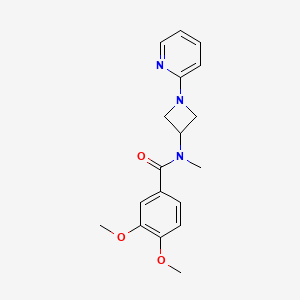
![3-(4-methylbenzyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004919.png)
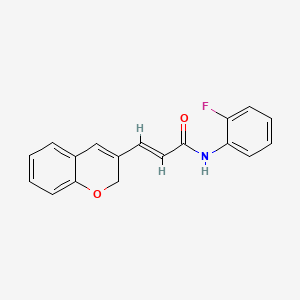
![methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3004922.png)
![N-(1-cyanocycloheptyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}acetamide](/img/structure/B3004930.png)
